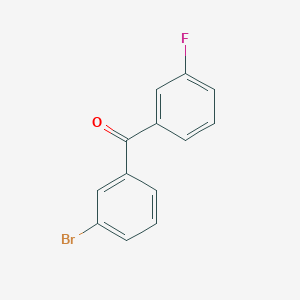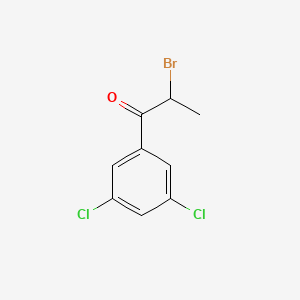
3,6-Dichloro-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3,6-Dichloro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2Cl2F3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including agrochemicals and pharmaceuticals .
Mécanisme D'action
Target of Action
3,6-Dichloro-2-(trifluoromethyl)pyridine is an organic compound that is commonly used as an intermediate in the synthesis of agrochemicals and pharmaceuticals It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may affect biochemical pathways related to pest metabolism or survival.
Pharmacokinetics
The compound is soluble in many organic solvents such as ethanol, dichloromethane, and ether , which may influence its absorption and distribution.
Result of Action
It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities . This suggests that the compound may have a cytotoxic effect on target organisms.
Action Environment
The compound is sensitive to air and has an irritating odor . It should be used with caution as it may cause irritation to the eyes, skin, and respiratory system, and has a certain level of toxicity . It should be stored away from sources of ignition and high-temperature environments . These factors may influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
3,6-Dichloro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of compounds with antimicrobial, insecticidal, and fungicidal properties . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to the formation of reactive intermediates that contribute to its biological activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it can induce oxidative stress, leading to the activation of stress-responsive signaling pathways . Additionally, this compound can modulate the expression of genes involved in detoxification processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of degradation products with different biological activities . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . High doses of this compound can lead to adverse effects, including organ toxicity and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cofactors . These metabolic processes influence the overall biological activity and toxicity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . It may localize to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . The localization of this compound within cells can impact its activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
The synthesis of 3,6-Dichloro-2-(trifluoromethyl)pyridine typically involves the introduction of chlorine and trifluoromethyl groups to the pyridine ring. One common method includes the reaction of 3,6-dichloropyridine with a trifluoromethylating agent under specific conditions. Industrial production methods often utilize palladium-catalyzed reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
3,6-Dichloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various functional groups to the pyridine ring.
Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,6-Dichloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of pesticides and other agrochemical products.
Comparaison Avec Des Composés Similaires
3,6-Dichloro-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2,5-Dichloro-4-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position of the chlorine and trifluoromethyl groups on the pyridine ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
3,6-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFIJOQQKFWJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603666 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89719-91-5 | |
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)




